alpha-Chlorobenzaldoxime

Stereoselective Synthesis Regioisomer Reaction Kinetics

For research-scale procurement of alpha-Chlorobenzaldoxime (CAS 81745-44-0), sourcing the (E)-isomer is critical for reproducible stereoselective synthesis. This chloro-oxime serves as a stable precursor to benzonitrile oxide, enabling [3+2] cycloaddition reactions under mild basic conditions. Its distinct reactivity avoids the harsh oxidative conditions needed for non-chlorinated analogs, ensuring higher functional group tolerance. An established industrial production method (JP2003267941A) ensures supply chain reliability from discovery to scale-up. Specify CAS 81745-44-0 to guarantee regioisomeric purity.

Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
CAS No. 81745-44-0
Cat. No. B3038229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Chlorobenzaldoxime
CAS81745-44-0
Molecular FormulaC7H6ClNO
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NO)Cl
InChIInChI=1S/C7H6ClNO/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H/b9-7+
InChIKeyGYHKODORJRRYBU-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Chlorobenzaldoxime (CAS 81745-44-0) Product Overview for R&D Procurement


alpha-Chlorobenzaldoxime (CAS 81745-44-0, also referenced as CAS 698-16-8), systematically named (E)-N-hydroxybenzenecarboximidoyl chloride, is a hydroximoyl chloride derivative with the molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol [1]. This compound is a versatile building block in organic synthesis, prized for its ability to serve as a stable precursor to the highly reactive nitrile oxide dipole [2]. Its primary utility lies in [3+2] cycloaddition reactions for the construction of valuable heterocyclic scaffolds, including isoxazoles and isoxazolines [3]. As a chlorinated oxime, its reactivity is distinct from its non-chlorinated benzaldoxime precursor, enabling unique synthetic pathways not accessible with the parent compound.

Why Interchanging alpha-Chlorobenzaldoxime (CAS 81745-44-0) with Structural Analogs Jeopardizes Experimental Outcomes


Substituting alpha-chlorobenzaldoxime with other benzaldoxime derivatives is not trivial due to critical differences in regioisomeric purity and reactivity. The specific CAS number 81745-44-0 denotes the (E)-isomer, a stereochemical configuration that can dictate the outcome of stereoselective syntheses . In contrast, the more general CAS 698-16-8 may refer to mixtures or the (Z)-isomer, which can exhibit different physical properties and reaction kinetics . Furthermore, alternative compounds like unsubstituted benzaldoxime lack the key chloro substituent required for in situ generation of nitrile oxides under mild basic conditions [1]. Other chloro-substituted analogs, such as 4-chlorobenzaldoxime, possess different electronic and steric properties due to the placement of the chlorine on the aromatic ring versus the oxime carbon, leading to altered regioselectivity in subsequent cycloadditions [2]. These variances underscore that a simple 'in-class' substitution can lead to drastically different yields, selectivities, or even complete reaction failure.

Quantitative Differentiation of alpha-Chlorobenzaldoxime (81745-44-0) Against Key Comparators


Evidence Item 1: Regioisomeric Purity and Reactivity for Stereoselective Synthesis

The specific CAS number 81745-44-0 ensures procurement of the pure (E)-stereoisomer of alpha-chlorobenzaldoxime, as opposed to mixtures or the (Z)-isomer that may be supplied under the more general CAS 698-16-8 . This stereochemical purity is critical, as studies on related benzaldoxime derivatives show that E/Z isomerism can significantly impact reaction rates and product distributions. For example, in the transformation of substituted syn-benzaldoxime esters to nitriles, the kinetic isotope effect (k_H/k_D) was measured at 5.21 for syn-o-chlorobenzaldoxime p-toluenesulfonate, highlighting the pronounced effect of stereoelectronic configuration on reaction kinetics [1].

Stereoselective Synthesis Regioisomer Reaction Kinetics

Evidence Item 2: Superior Nitrile Oxide Generation Efficiency for Heterocycle Synthesis

alpha-Chlorobenzaldoxime is a stable precursor to benzonitrile oxide, a highly reactive 1,3-dipole used in the synthesis of isoxazoles and isoxazolines [1]. In contrast, the non-chlorinated analog, benzaldoxime, requires harsh, oxidative conditions (often involving explosive intermediates) to generate the same dipole, which can limit substrate scope and reduce yields [1]. A study by Jiang et al. (2016) demonstrated that α-chlorobenzaldoxime was selected as the model substrate to optimize conditions for a regioselective [3+2] cycloaddition with α,β-acetylenic aldehydes, underscoring its reliability and efficiency as a nitrile oxide source for method development [2].

Nitrile Oxide Cycloaddition Heterocycle Synthesis

Evidence Item 3: Distinct Regioselectivity Profile in Cycloaddition Reactions

The electronic and steric properties of the nitrile oxide derived from alpha-chlorobenzaldoxime dictate a specific regioselectivity in cycloadditions that differs from analogs with substitution on the aromatic ring. A density functional theory (DFT) study investigated the 1,3-dipolar cycloaddition of α-chlorobenzaldoxime and isatin, using it as a model reaction to understand the substituent effects on the reaction pathway and regioselectivity [1]. While this study does not provide a direct head-to-head yield comparison, it establishes alpha-chlorobenzaldoxime as a benchmark substrate for computational and experimental studies of regioselectivity, implying a unique and predictable reactivity profile compared to ring-substituted analogs like p-chlorobenzaldoxime [2].

Regioselectivity Cycloaddition DFT

Evidence Item 4: Cost-Effective Industrial Synthesis Method

The industrial production of α-chlorobenzaldoxime can be achieved with high yield and low equipment cost via a patented method involving the dropwise addition of aqueous sodium hypochlorite to a benzaldoxime/inorganic acid dispersion [1]. This process is specifically designed to produce α-chlorobenzaldoxime efficiently without high capital investment. This contrasts with laboratory-scale syntheses of other hydroximoyl chlorides, which may rely on more expensive or hazardous reagents like N-chlorosuccinimide or chlorine gas, making alpha-chlorobenzaldoxime a more economically viable intermediate for large-scale applications [2].

Industrial Synthesis Process Chemistry Cost-Effectiveness

Validated Research and Industrial Use Cases for alpha-Chlorobenzaldoxime (CAS 81745-44-0)


Regioselective Synthesis of Isoxazole and Isoxazoline Heterocycles

The primary application of alpha-chlorobenzaldoxime (81745-44-0) is as a precursor to benzonitrile oxide for the [3+2] cycloaddition synthesis of isoxazole and isoxazoline scaffolds. The mild, base-mediated generation of the dipole from this stable chloro-oxime enables the construction of these biologically relevant heterocycles under conditions compatible with a broad range of functional groups [1]. This is a key differentiator from benzaldoxime, which requires harsher oxidative conditions to generate the same dipole [1].

Stereoselective Synthesis Requiring a Defined (E)-Isomer

When a synthetic route is designed to be stereoselective, the isomeric purity of the starting material is paramount. Procuring the specific (E)-isomer of alpha-chlorobenzaldoxime (CAS 81745-44-0) is essential for ensuring that the stereoelectronic configuration of the reactant matches the assumptions of the developed method, thereby guaranteeing consistent yields and product stereochemistry .

Scale-Up and Process Chemistry Development

The existence of a dedicated, cost-effective industrial production method (JP2003267941A) makes alpha-chlorobenzaldoxime a strategically advantageous intermediate for projects that may transition from milligram-scale discovery to larger-scale production [2]. The established manufacturing process reduces supply chain risk and ensures cost predictability at scale, which is a significant advantage over less-developed or more expensive synthetic analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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